3-(2,2-二氟环丙基)氮杂环丁烷 2,2,2-三氟乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

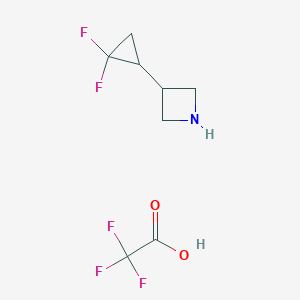

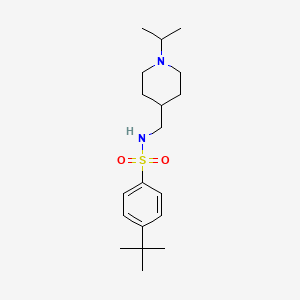

The compound "3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate" is a highly functionalized azetidine, which is a four-membered nitrogen-containing ring. Azetidines are of significant interest due to their presence in biologically active compounds and their utility as building blocks in organic synthesis. The difluorocyclopropyl and trifluoroacetate groups suggest the presence of fluorine atoms, which can greatly influence the physical and chemical properties of the molecule, as well as its reactivity.

Synthesis Analysis

The synthesis of azetidines can be achieved through various methods. One approach is the TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides, which can lead to the formation of triazinines that can be converted into azetidines through thermolysis . Another method involves the reduction of 4-aryl-3,3-dichloro-2-azetidinones to form 2-aryl-3,3-dichloroazetidines, which can undergo further transformations to yield different azetidine derivatives . Additionally, 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones can be used as building blocks to construct various CF3-containing compounds, including azetidines .

Molecular Structure Analysis

Azetidines have a strained ring system due to the small ring size, which can affect their stability and reactivity. The presence of fluorine atoms, particularly in the form of trifluoromethyl groups, can stabilize the azetidine ring through electron-withdrawing effects and can also impart unique physical properties to the molecule .

Chemical Reactions Analysis

Azetidines can participate in a variety of chemical reactions. For instance, 3,3-dichloroazetidines can react with bases to yield aziridines through ring contraction or can form 1-alkyl-2-aroylaziridines via hydrolysis and ring closure of intermediate 2-azetines . The reactivity of 1-alkyl-2-(trifluoromethyl)azetidines has been explored, demonstrating their potential to undergo regiospecific ring opening to form diverse α-(trifluoromethyl)amines .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into azetidines can significantly alter their physical and chemical properties. Fluorine's high electronegativity and small size can lead to increased lipophilicity, stability, and potential bioactivity of the azetidine derivatives. The trifluoromethyl group, in particular, is known for its ability to improve metabolic stability and to modulate the biological activity of molecules .

科学研究应用

药物设计中的氟化物

三氟甲基的作用:氟化取代基,特别是三氟甲基,在调节药物的药效学和药代动力学性质方面发挥着至关重要的作用。这些基团已被用于增强药物的活性、选择性和生物利用度。例如,在抗结核剂中策略性地放置三氟甲基已被证明可以提高其效力和药理特性,表明此类修饰在药物设计和开发中的潜在效用 (托马斯, 1969)。

抗菌和抗结核活性

在抗结核治疗中的应用:将氟原子或氟化基团纳入抗结核药物一直是旨在提高其疗效和降低毒性的研究重点。值得注意的一个例子是 AZT 膦酸衍生物,它们因其抗 HIV 特性而被探索,突出了氟化物在应对关键医疗挑战中的潜力 (坎达津斯卡娅、马秋金娜和希罗科娃, 2010)。

环境影响和生物降解

全氟烷基化学品的生态归宿:全氟烷基化学品的生物降解,可能包括与“3-(2,2-二氟环丙基)氮杂环丁烷 2,2,2-三氟乙酸盐”类似的结构,对于了解其环境影响至关重要。研究集中在微生物降解途径和这些化学物质转化为全氟烷基酸的过程,突出了氟化物的环境持久性和潜在毒性 (刘和梅希亚·阿文达尼奥, 2013)。

属性

IUPAC Name |

3-(2,2-difluorocyclopropyl)azetidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N.C2HF3O2/c7-6(8)1-5(6)4-2-9-3-4;3-2(4,5)1(6)7/h4-5,9H,1-3H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKIVZYAKQHKJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2CNC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2539941.png)

![2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2539942.png)

![2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2539943.png)

![5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B2539944.png)

![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide](/img/structure/B2539945.png)

![(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2539946.png)

![3-heptyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

amino]-4-hydroxy-1H-isoindole-1,3(2H)-dione](/img/structure/B2539960.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B2539961.png)

![4-[(2,4-dichlorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2539962.png)